isobutyryl-CoA
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Description
Isobutyryl-CoA, also known as isobutanoyl-coa, belongs to the class of organic compounds known as acyl coas. These are organic compounds containing a coenzyme A substructure linked to an acyl chain. Thus, this compound is considered to be a fatty ester lipid molecule. This compound is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the mitochondria and cytoplasm. In humans, this compound is involved in the valine, leucine and isoleucine degradation pathway and the phytanic Acid peroxisomal oxidation pathway. This compound is also involved in several metabolic disorders, some of which include this compound dehydrogenase deficiency, the 3-hydroxyisobutyric aciduria pathway, the propionic acidemia pathway, and the 3-methylglutaconic aciduria type I pathway.
This compound is a short-chain, methyl-branched fatty acyl-CoA that is the S-isobutyryl derivative of coenzyme A. It has a role as a human metabolite and a mouse metabolite. It is a short-chain fatty acyl-CoA and a methyl-branched fatty acyl-CoA. It derives from a coenzyme A and an isobutyric acid. It is a conjugate acid of an this compound(4-).
Properties
CAS No. |
15621-60-0 |
---|---|
Molecular Formula |
C25H42N7O17P3S |
Molecular Weight |
837.6 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylpropanethioate |
InChI |
InChI=1S/C25H42N7O17P3S/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,34-35H,5-10H2,1-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,17-,18-,19+,23-/m1/s1 |
InChI Key |
AEWHYWSPVRZHCT-NDZSKPAWSA-N |
Isomeric SMILES |
CC(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
15621-60-0 | |
physical_description |
Solid |
Synonyms |
coenzyme A, isobutyryl- isobutyryl-CoA isobutyryl-coenzyme A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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